2-chloro-N-(4-methylbenzyl)acetamide CAS 70110-30-4 properties
2-chloro-N-(4-methylbenzyl)acetamide CAS 70110-30-4 properties
This technical guide provides an in-depth analysis of 2-chloro-N-(4-methylbenzyl)acetamide (CAS 70110-30-4) , a pivotal electrophilic intermediate in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, mechanistic reactivity, and downstream applications in heterocyclic library construction.
Synthesis, Reactivity, and Application in Drug Discovery
Executive Summary
2-Chloro-N-(4-methylbenzyl)acetamide is a bifunctional building block characterized by a reactive
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| CAS Number | 70110-30-4 |
| IUPAC Name | 2-Chloro-N-[(4-methylphenyl)methyl]acetamide |
| Molecular Formula | C |
| Molecular Weight | 197.66 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
| SMILES | CC1=CC=C(CNC(CCl)=O)C=C1 |
| InChI Key | QCIRGXWKIPTSIZ-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of 2-chloro-N-(4-methylbenzyl)acetamide proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions). The following protocol is optimized for high yield and purity, minimizing the formation of bis-alkylated byproducts.
Reaction Mechanism
The reaction involves the nucleophilic attack of the primary amine (4-methylbenzylamine) on the carbonyl carbon of chloroacetyl chloride. The base (typically Triethylamine or inorganic carbonate) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Figure 1: Mechanistic pathway for the acylation of 4-methylbenzylamine.
Experimental Protocol
Reagents:
-
4-Methylbenzylamine (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 4-methylbenzylamine (e.g., 10 mmol) and dry DCM (30 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of the reaction and prevents double acylation.
-
Base Addition: Add TEA (12 mmol) to the stirring amine solution.
-
Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15–20 minutes. Maintain temperature below 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[6]
-
Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
(to remove acid), and brine. -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO
).
Expected Analytical Data (Predicted):
-
H NMR (400 MHz, CDCl
): 7.15 (m, 4H, Ar-H), 6.80 (br s, 1H, NH), 4.45 (d, Hz, 2H, N-CH -Ar), 4.05 (s, 2H, Cl-CH -CO), 2.34 (s, 3H, Ar-CH ).
Application Utility & Downstream Reactivity
The value of CAS 70110-30-4 lies in the reactivity of the
Key Transformations
-
Finkelstein Reaction: Conversion to the iodo-derivative (using NaI in acetone) significantly enhances reactivity toward weak nucleophiles.
-
Heterocycle Formation: Reaction with thiols, amines, or amidines yields scaffolds found in kinase inhibitors.
-
Example: Reaction with 2-mercaptobenzimidazole yields tricyclic antidepressant analogs.
-
Example: Reaction with substituted piperazines generates ligands for GPCRs.
-
Figure 2: Downstream derivatization pathways for drug discovery.
Specific Pharmaceutical Applications
-
Autoimmune Disease: Patent literature identifies this compound as an intermediate in the synthesis of thienotriazolodiazepines , which inhibit the CD28 costimulatory signal in T-cells.[7] The chloroacetamide moiety is substituted to link the benzodiazepine core to the lipophilic benzyl tail [1].
-
Antitubercular Agents: Used to synthesize substituted ethylene diamines that disrupt mycobacterial cell wall synthesis [2].
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
First Aid: In case of skin contact, wash immediately with soap and water. The
-haloamide moiety is a potent alkylating agent and can cause contact dermatitis.
-
References
-
European Patent Office. (2006). Thienotriazolodiazepine compound and a medicinal use thereof.[1][7][10] EP1887008A1.
-
World Intellectual Property Organization. (2005). Anti-tubercular drug: compositions and methods.[11] WO2005042026.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30792, 2-Chloroacetamide (Analogous Reactivity).
-
BenchChem. (2025).[4] Reaction of aryl amine with chloroacetyl chloride protocols.[6][4][5][12]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 10. WO2019040106A2 - Compounds, salts thereof and methods for treatment of diseases - Google Patents [patents.google.com]
- 11. EP1513825B1 - Anti tubercular drug: compositions and methods - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
